molecular formula C7H3Cl3F3N B1314201 2,3,6-Trichloro-4-(trifluoromethyl)aniline CAS No. 86399-04-4

2,3,6-Trichloro-4-(trifluoromethyl)aniline

Cat. No. B1314201
CAS RN: 86399-04-4
M. Wt: 264.5 g/mol
InChI Key: OFOAHTJXJLENGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .


Molecular Structure Analysis

The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .


Physical And Chemical Properties Analysis

The density of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application : TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and in the development of many agrochemical and pharmaceutical compounds .
  • Methods : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Tetrachloronitrobenzene

  • Application : 2,4,6-Trichloroaniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used in the synthesis of Tetrachloronitrobenzene .
  • Methods : The synthesis involves a Sandmeyer reaction, which converts 2,4,6-Trichloroaniline into 1,2,3,5-Tetrachlorobenzene .
  • Results : The result of this reaction is Tetrachloronitrobenzene .

3. Pesticide Intermediates

  • Application : 2,6-dichloro-4-trifluoromethyl aniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is an important pesticide intermediate. It is used to prepare insecticidal pyrazole type compounds such as the pyrazole type insecticide "Fipronil" .
  • Methods : The preparation method involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction .
  • Results : The process results in the formation of 2,6-dichloro-4-trifluoromethyl aniline .

4. Organic Synthesis

  • Application : 2,6-Dichloro-4-(trifluoromethoxy)aniline, a compound related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is a nitrogen compound useful in organic synthesis .
  • Methods : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .
  • Results : The compound can be used as a building block in the synthesis of various organic compounds .

5. Preparation of Insecticidal Pyrazole Type Compounds

  • Application : 2,6-dichloro-4-trifluoromethyl aniline, a compound similar to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used to prepare insecticidal pyrazole type compounds such as the pyrazole type insecticide "Fipronil" .
  • Methods : The preparation method involves using p-Chlorobenzotrifluoride as the starting material and subjecting it to halogenation reaction and ammoniation reaction .
  • Results : The process results in the formation of 2,6-dichloro-4-trifluoromethyl aniline .

6. Synthetic Building Block

  • Application : 4-(Trifluoromethyl)aniline, a compound related to 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is used as a synthetic building block .
  • Methods : The specific methods of application in organic synthesis would depend on the particular reaction or compound being synthesized .
  • Results : The compound can be used as a building block in the synthesis of various organic compounds .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

2,3,6-trichloro-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOAHTJXJLENGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70520169
Record name 2,3,6-Trichloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trichloro-4-(trifluoromethyl)aniline

CAS RN

86399-04-4
Record name 2,3,6-Trichloro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70520169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-4-trifluoromethylaniline [20 g; described in British Patent Specification No. 459,890] and hydrochloric acid (d:1.18; 12 ml) was suspended in water (600 ml). Chlorine gas (from 13 ml of liquid chlorine) was then passed into the stirred suspension with heating at reflux. On completion of the addition of chlorine gas, stirring was continued for a further 15 minutes. After cooling, the solution thus obtained was extracted with dichloromethane (3×250 ml). The combined organic extracts were washed with water, saturated aqueous sodium bicarbonate solution and water, dried over anhydrous sodium sulphate and evaporated. The red oil thus obtained was distilled (bp 143°-147° C./20 mmHg) to give an orange oil which crystallized on standing to give 2,3,6-trichloro-4-trifluoromethylaniline (12.26 g), m.p. 37°-39° C., in the form of an orange solid.
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